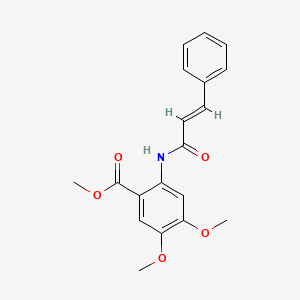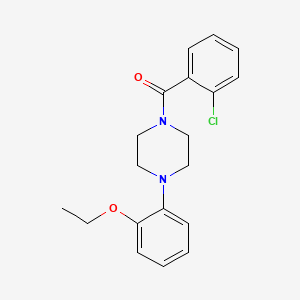![molecular formula C18H19NO3 B5820507 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5820507.png)
3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one, also known as EAPB, is a novel psychoactive substance that belongs to the class of phenethylamines. It has gained popularity in recent years due to its potential therapeutic applications in the field of neuroscience research. EAPB is known to act as a selective serotonin reuptake inhibitor (SSRI) and is believed to have a similar mechanism of action to traditional antidepressants.
作用機序
3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one acts as a selective serotonin reuptake inhibitor (SSRI) by inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which is believed to be responsible for its antidepressant and anxiolytic effects. 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one also has activity at other neurotransmitter systems such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in neuronal survival and plasticity. 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has also been shown to increase the expression of certain genes that are involved in synaptic plasticity and neuroprotection.
実験室実験の利点と制限
One of the main advantages of using 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in laboratory experiments is its relatively low toxicity compared to other psychoactive substances. 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is also relatively easy to synthesize and can be obtained in large quantities. One limitation of using 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in laboratory experiments is its limited availability and lack of standardization, which can make it difficult to compare results across studies.
将来の方向性
There are several future directions for research on 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosage and duration of treatment, as well as its safety and efficacy in humans. Another area of interest is its potential as a treatment for substance abuse and addiction. Additional studies are needed to determine its effectiveness in reducing drug-seeking behavior and relapse in human subjects. Finally, further research is needed to better understand the mechanism of action of 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one and its effects on the brain and behavior.
合成法
The synthesis of 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one involves the reaction of 4-ethoxyaniline and p-anisaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in the field of neuroscience research. It has been shown to have antidepressant and anxiolytic properties in animal models. 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has also been investigated for its potential as a treatment for substance abuse and addiction. It has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine.
特性
IUPAC Name |
(E)-3-(4-ethoxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-22-17-10-6-15(7-11-17)19-13-12-18(20)14-4-8-16(21-2)9-5-14/h4-13,19H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYHNUBVYBISRF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)



![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)

![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5820488.png)

![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)

![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![7-[(2,4-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5820506.png)